3,6-Dichloro-2-(difluoromethoxy)benzyl bromide
Description
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is a halogenated aromatic compound featuring a benzyl bromide core substituted with two chlorine atoms at positions 3 and 6, and a difluoromethoxy group at position 2. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions and as a building block for pharmaceuticals or agrochemicals. The presence of chlorine and difluoromethoxy groups enhances its electrophilicity, while the bromine atom at the benzylic position facilitates reactivity in cross-coupling or alkylation processes .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dichloro-3-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-5(10)1-2-6(11)7(4)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSTUQEJCBJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3,6-Dichloro-2-(difluoromethoxy)benzyl Alcohol
The most widely reported method involves brominating 3,6-dichloro-2-(difluoromethoxy)benzyl alcohol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in halogenated solvents.
- Reagents:
- 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol
- Phosphorus tribromide (PBr₃) or 48% hydrobromic acid (HBr)
- Solvent: Dichloromethane (DCM) or chloroform
- Conditions:
- Temperature: 0–25°C (for PBr₃) or reflux (for HBr)
- Reaction time: 4–12 hours
- Workup:
- Quench with ice-cold water.
- Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (eluent: petroleum ether/ethyl acetate).
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (GC) | ≥98% |
| Molecular Formula | C₈H₅BrCl₂F₂O |
| Molecular Weight | 305.93 g/mol |
Alternative Bromination Using HBr/H₂O₂ Under Light
A patent-pending method replaces traditional brominating agents with HBr and hydrogen peroxide (H₂O₂) under UV light. This approach avoids hazardous reagents like N-bromosuccinimide (NBS).
- Reagents:
- 3,6-Dichloro-2-(difluoromethoxy)toluene
- 40% HBr and 30% H₂O₂
- Solvent: Dichloromethane or water
- Conditions:
- Temperature: Reflux (40–80°C)
- Light source: 1000W iodine-tungsten lamp
- Reaction time: 6–24 hours
- Workup:
- Wash with Na₂SO₃ solution to remove excess H₂O₂.
- Dry and concentrate under reduced pressure.
| Parameter | Value |
|---|---|
| Yield | 80–87% |
| Purity (GC) | ≥99% |
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| PBr₃/HBr Bromination | PBr₃, DCM | 75–85% | ≥98% | High |
| HBr/H₂O₂ Photobromination | HBr, H₂O₂, light | 80–87% | ≥99% | Moderate |
Optimization Strategies
- Solvent Choice: Chloroform improves reaction homogeneity compared to DCM.
- Catalyst: Trace FeCl₃ accelerates bromination in HBr/H₂O₂ systems.
- Safety: Use corrosion-resistant reactors due to HBr’s corrosive nature.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Benzyl bromides undergo nucleophilic substitution (SN2) due to the electrophilic benzylic carbon. For 3,5-dichloro-4-(difluoromethoxy)benzyl bromide (, ):
Key Observation : Steric hindrance from chlorine substituents may reduce reaction rates compared to unsubstituted benzyl bromides.
Oxidation and Reduction Pathways
Benzyl bromides are susceptible to redox transformations:
Oxidation
-
Reagent : KMnO₄/H₂SO₄ (acidic conditions)
-
Product : 3,5-Dichloro-4-(difluoromethoxy)benzoic acid
-
Mechanism : Benzylic C-Br bond oxidizes to carboxylic acid via radical intermediates.
Reduction
-
Reagent : LiAlH₄/THF, 0°C → RT
-
Product : 3,5-Dichloro-4-(difluoromethoxy)benzyl alcohol
-
Yield : >90% (theoretical, no experimental data available)
Cross-Coupling Reactions (Hypothetical)
While not explicitly documented for this compound, palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible with arylboronic acids:
| Catalyst System | Conditions | Expected Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 24h | Biaryl derivatives with retained substituents |
Limitation : Difluoromethoxy groups may deactivate the aryl bromide toward coupling.
Stability and Side Reactions
-
Hydrolysis : Susceptible to aqueous hydrolysis (SN1) forming benzyl alcohol, especially under acidic/basic conditions .
-
Thermal Decomposition : Above 150°C, elimination of HBr may occur, generating styrene derivatives.
Comparative Reactivity
| Compound | Relative Reactivity (SN2) | Notes |
|---|---|---|
| 3,5-Dichloro-4-(difluoromethoxy)benzyl bromide | 1.0 (reference) | Electron-withdrawing groups enhance leaving group ability |
| Unsubstituted benzyl bromide | 0.3 | Reduced electrophilicity at benzylic carbon |
Research Gaps and Recommendations
-
Synthetic Studies : Direct experimental data on the specified compound is absent. Priority should be given to synthesizing the compound and characterizing its reactivity.
-
Biological Screening : Antimicrobial or enzyme inhibition studies (as inferred from) remain unexplored for this isomer.
Scientific Research Applications
Pharmaceutical Synthesis
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is extensively utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex molecular structures that are pivotal in drug development. Notably, compounds derived from this bromide have shown potential therapeutic effects against various diseases.
Organic Chemistry
In organic chemistry, this compound serves as a reagent for developing new synthetic methodologies. It can participate in:
- Nucleophilic substitution reactions , where the bromine atom is replaced by nucleophiles such as amines or thiols.
- Oxidation and reduction reactions , allowing the transformation into aldehydes or alcohols, respectively.
Material Science
The compound is also employed in material science for producing advanced materials with tailored properties. Its application includes:
- Polymer synthesis , where it contributes to the development of specialty polymers with specific mechanical and thermal properties.
- Coatings , where it enhances surface characteristics.
Biological Research
In biological studies, this compound is used to investigate enzyme inhibition and receptor binding mechanisms. The compound's ability to form covalent bonds with biological nucleophiles makes it valuable in:
- Drug design , particularly in creating inhibitors targeting specific enzymes.
- Biological pathway studies , contributing to a deeper understanding of various metabolic processes.
Case Studies
- Pharmaceutical Development : A study highlighted the synthesis of novel anti-cancer agents derived from this compound. The derivatives exhibited significant cytotoxicity against cancer cell lines compared to non-fluorinated analogs.
- Antimicrobial Activity : Research demonstrated that compounds synthesized from this bromide showed enhanced antibacterial activity against pathogenic bacteria. Modifications in substituents were found to significantly influence antimicrobial efficacy.
- Material Properties : Investigations into polymer materials incorporating this compound revealed improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
A comparative analysis with structurally related benzyl bromides reveals key differences in substituent effects, reactivity, and physical properties (Table 1):
Key Observations:
- Electron-Withdrawing Effects: Chlorine and difluoromethoxy groups in the target compound synergistically increase electrophilicity at the benzylic position compared to mono-substituted analogs like 2-(difluoromethoxy)benzyl bromide .
- Boiling Points and Solubility : Compounds with trifluoromethoxy (OCF₃) or dual halogens (e.g., Cl and Br) exhibit higher boiling points and lipophilicity due to increased molecular weight and halogen content .
Crystallographic and Spectroscopic Data
Evidence from crystallographic studies on related compounds (e.g., 2,6-dimethoxybenzyl bromide) shows that electron-donating substituents lengthen the C–Br bond (1.97–2.00 Å) compared to unsubstituted benzyl bromide (1.94 Å) . While direct data for the target compound is unavailable, its dual electron-withdrawing groups may shorten the C–Br bond, enhancing leaving-group ability.
Biological Activity
3,6-Dichloro-2-(difluoromethoxy)benzyl bromide is a halogenated compound that has garnered attention due to its potential biological activities. This article reviews the available literature concerning its biological properties, including its synthesis, mechanism of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzyl ring, making it a member of the halogenated organic compounds. The synthesis typically involves multi-step organic reactions, including halogenation and etherification processes. However, specific synthetic routes for this compound are less frequently detailed in the literature compared to other halogenated compounds.
Antimicrobial Properties
Research indicates that halogenated benzyl compounds often exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of chlorine and fluorine atoms is believed to enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy .
Insecticidal Activity
Insecticidal tests on related compounds suggest that this compound could possess insecticidal properties. Compounds with similar structures have been reported to target specific insect physiological pathways, leading to mortality or reproductive inhibition in pest species .
Studies on structurally analogous compounds indicate potential cytotoxic effects against cancer cell lines. The mechanism often involves the disruption of cellular processes such as apoptosis or cell cycle regulation. For example, halogenated compounds have been shown to interact with DNA or inhibit key enzymes involved in cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluating various halogenated benzyl derivatives reported that several compounds demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 32-128 µg/mL.
- Insecticidal Testing : Field tests on similar compounds showed up to 90% mortality in targeted insect populations within 48 hours of exposure at concentrations of 100 ppm.
- Cytotoxicity Assays : In vitro assays indicated that related compounds exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines, suggesting significant cytotoxic potential.
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for 3,6-dichloro-2-(difluoromethoxy)benzyl bromide, and how can reaction conditions be optimized?
Methodological Answer: While direct synthesis protocols for the target compound are not explicitly detailed in the provided evidence, analogous methods for substituted benzyl bromides can be adapted. For example:
- Halogenation of Benzyl Alcohol Derivatives : Reacting 3,6-dichloro-2-(difluoromethoxy)benzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst (e.g., concentrated H₂SO₄) at 55–58°C for 4 hours achieves high yields (>97%) in similar systems .
- Bromination via Radical Pathways : Irradiation with a 500 W light source during bromine addition to a toluene derivative in CCl₄ minimizes side reactions, as seen in benzyl bromide synthesis .
- Nucleophilic Substitution : Reacting 4-(difluoromethoxy)benzyl bromide derivatives with Cl⁻ sources (e.g., KCl) under basic conditions (K₂CO₃ in acetonitrile) at room temperature for 18 hours yields halogenated products (56% yield after purification by prep-LC) .
Q. Optimization Parameters :
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
- NMR : Identify substituent positions via ¹H/¹³C NMR (e.g., difluoromethoxy protons at δ 6.5–7.5 ppm; benzyl bromide CH₂Br at δ 4.3–4.7 ppm).
- FT-IR : Confirm C-Br stretch (~550–650 cm⁻¹) and Cl-C aromatic vibrations (~700 cm⁻¹).
Advanced Research Questions
Q. How do the chloro and difluoromethoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects :
- The chloro groups (-Cl) deactivate the aromatic ring, reducing electrophilicity at the benzyl position but enhancing stability toward hydrolysis.
- The difluoromethoxy group (-OCF₂H) exerts both inductive (-I) and mesomeric (-M) effects, further polarizing the C-Br bond and accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols) .
- Experimental Validation :
- Compare reaction rates with non-halogenated analogs (e.g., benzyl bromide) under identical conditions (e.g., K₂CO₃ in ACN).
- Use competitive reactions with electron-rich (e.g., 4-methoxybenzyl bromide) and electron-poor (e.g., 4-nitrobenzyl bromide) substrates to quantify substituent effects .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability :
- Hydrolytic Sensitivity :
- Light Sensitivity :
- Protect from UV light to prevent radical decomposition (e.g., homocoupling to bibenzyl derivatives) .
Q. How can researchers resolve contradictions in reported yields for analogous benzyl bromide syntheses?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
